Lipophilicity Shift (cLogP) Versus Unsubstituted N-Benzhydrylacetamide
The target compound demonstrates a significantly higher calculated partition coefficient (cLogP) relative to the unsubstituted N-benzhydrylacetamide scaffold. This increased lipophilicity directly impacts predicted passive membrane permeability and distribution characteristics [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP: 4.4 (calculated) |
| Comparator Or Baseline | N-Benzhydrylacetamide: cLogP: 2.5 (calculated) |
| Quantified Difference | Δ +1.9 log units |
| Conditions | In silico calculation using XLogP3 method (PubChem) |
Why This Matters
A higher cLogP value indicates greater potential for blood-brain barrier penetration and intracellular accumulation, which is critical when designing CNS-active agents or epigenetic probes.
- [1] PubChem. Computed Properties for N-benzhydryl-N-benzylacetamide and N-benzhydrylacetamide. Accessed April 2026. View Source
